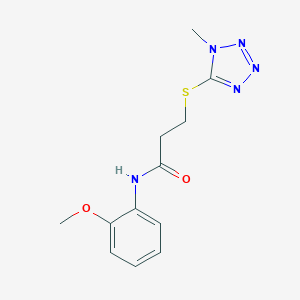![molecular formula C12H10ClNOS2 B270024 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270024.png)
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone, also known as CMTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves the formation of a covalent bond between the thiol group of the compound and the active site of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme, leading to an increase in the levels of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone have been extensively studied. It has been shown to improve cognitive function in animal models, including memory retention and learning ability. 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. However, one limitation is that 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a relatively new compound, and its long-term effects are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone. One potential area of research is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of research is the development of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone-based therapies for the treatment of neurodegenerative diseases. Additionally, the potential use of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone in the development of novel pesticides and herbicides is also an area of interest.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves the reaction of 4-chloroacetophenone with 4-methyl-2-thiazolyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Eigenschaften
Produktname |
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
|---|---|
Molekularformel |
C12H10ClNOS2 |
Molekulargewicht |
283.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C12H10ClNOS2/c1-8-6-16-12(14-8)17-7-11(15)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
NTJUTDXYGDLQLO-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)

![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)


![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)